Methyl picolinimidate hydrochloride
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Overview
Description
Methyl picolinimidate is a chemical compound with the molecular formula C7H8N2O and a molecular weight of 136.15 . It is used for research purposes and is not intended for diagnostic or therapeutic use .
Molecular Structure Analysis
The IUPAC name for Methyl picolinimidate is methyl 2-pyridinecarboximidoate . The InChI code is 1S/C7H8N2O/c1-10-7(8)6-4-2-3-5-9-6/h2-5,8H,1H3 and the InChI key is NEGQCMNHXHSFGU-UHFFFAOYSA-N . The structure can be viewed as a 2D Mol file or a computed 3D SD file .Physical and Chemical Properties Analysis
Methyl picolinimidate appears as a colorless to pale-yellow to yellow-brown liquid or semi-solid or solid . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Enzyme Activity Enhancement
Methyl picolinimidate hydrochloride has been found to significantly increase the activity of enzymes. In a study by Plapp (1970), it activated horse liver alcohol dehydrogenase 19-fold and modified about 50 of its 60 amino groups. This modification did not affect the essential —SH groups and zinc ions at the enzyme's active sites, indicating that amino groups modified are not required for the catalytic activity of the enzyme (Plapp, 1970).
Cross-Linking of Membrane Phospholipid and Protein
Methyl picolinimidate reacts with phosphatidylethanolamine in cell membranes, primarily forming mono-derivatives. Crain and Marinetti (1978) found that it causes significant cross-linking of both phospholipids and proteins in cell membranes, which can be minimized at pH 9.0 (Crain & Marinetti, 1978).
Attachment of Metal-Chelating Functional Groups to Proteins
Benisek and Richards (1968) described a method to introduce heavy atoms into protein crystals through the covalent attachment of a metal-chelating group to the protein using methyl picolinimidate. This method facilitates the study of protein structures via crystallography (Benisek & Richards, 1968).
Bacterial and Erythrocyte Cell Surface Labeling
Jones and McFadden (1977) used methyl picolinimidate for labeling cell surfaces in Pseudomonas facilis and erythrocytes. This technique assists in studying cell membrane composition and structure (Jones & McFadden, 1977).
Chemical Modification Studies on Rod Outer Segment Retinol Dehydrogenase
De Grip, Bonting, and Daemen (1975) investigated the role of amino- and sulfhydryl-groups in retinol dehydrogenase using chemical modification with methyl picolinimidate. This study provided insights into the enzyme's structure-function relationship (De Grip, Bonting, & Daemen, 1975).
Modification of Amino Groups in Enzymes
Agarwal et al. (1971) modified the N-terminal isoleucine residue of δ-chymotrypsin to an amidine using methyl picolinimidate, studying its effects on enzyme activity. This research contributed to understanding the enzyme's active site and structure (Agarwal et al., 1971).
Safety and Hazards
Methyl picolinimidate is considered hazardous. It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection . It should be stored locked up and disposed of to an approved waste disposal plant .
Properties
IUPAC Name |
methyl pyridine-2-carboximidate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O.ClH/c1-10-7(8)6-4-2-3-5-9-6;/h2-5,8H,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHPLCNGZNRSUCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=N)C1=CC=CC=N1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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